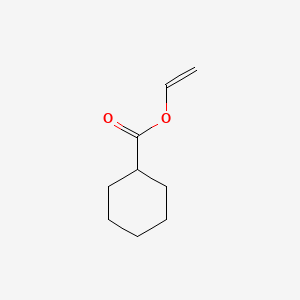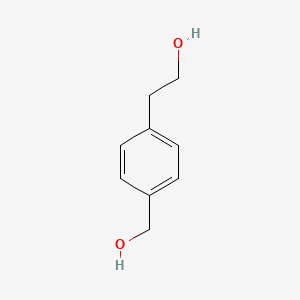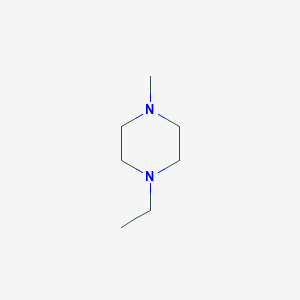
1-Ethyl-4-methylpiperazine
Overview
Description
1-Ethyl-4-methylpiperazine is an organic compound belonging to the piperazine family. It is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its versatility and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Ethyl-4-methylpiperazine is a derivative of piperazine . Piperazine and its derivatives are known to have a broad range of pharmacological properties . The primary targets of piperazine compounds are usually the neuromuscular junctions . They act by blocking the neurotransmitter acetylcholine at these junctions .
Mode of Action
The mode of action of piperazine compounds, including this compound, is generally by paralyzing parasites , which allows the host body to easily expel the invasive organism . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor . This results in the blocking of acetylcholine at the myoneural junction .
Biochemical Pathways
It is known that piperazine compounds can influence theGABAergic system , which plays a crucial role in the central nervous system . By acting as an agonist on GABA receptors, these compounds can affect various biochemical pathways related to neurotransmission .
Pharmacokinetics
Piperazine compounds are known to befreely soluble in water , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. Piperazine is a weak base with two pKb values of 5.35 and 9.73 at 25 °C . It readily absorbs water and carbon dioxide from the air . These properties can impact the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is the paralysis of parasites , leading to their expulsion from the host body . This is achieved through the compound’s interaction with the GABA receptor and the subsequent blocking of acetylcholine at the myoneural junction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and its ability to absorb water and carbon dioxide from the air can affect its stability and efficacy . Furthermore, factors such as pH and temperature can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of this compound often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process yields piperazine as a co-product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogen in the presence of a palladium catalyst.
Substitution: Substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds like 1,2-dichloroethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
1-Ethyl-4-methylpiperazine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Comparison with Similar Compounds
1-Ethyl-4-methylpiperazine can be compared with other piperazine derivatives such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its use in psychiatric research.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Commonly found in combination with other stimulants.
Diethylcarbamazine: Used to treat filariasis.
Uniqueness: this compound stands out due to its specific structural features and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-ethyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-9-6-4-8(2)5-7-9/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIOGJHPPVXTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481438 | |
| Record name | Piperazine, 1-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49860-76-6 | |
| Record name | Piperazine, 1-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
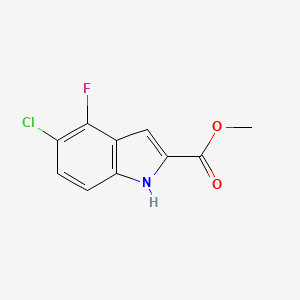
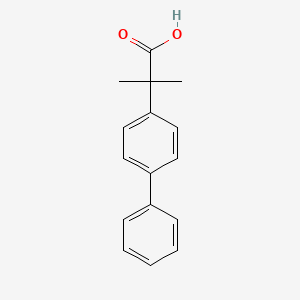

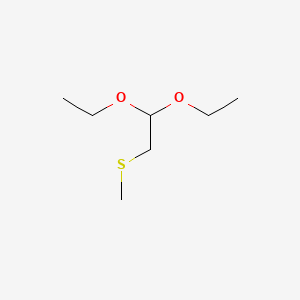
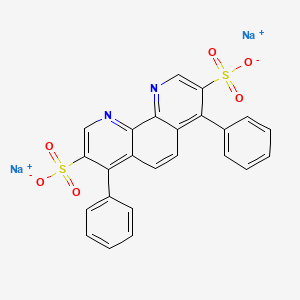

![[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B3052924.png)

